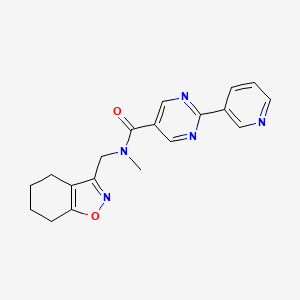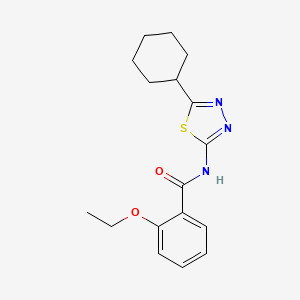
2,4,6-trimethyl-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves the condensation of substituted benzaldehydes with sulfonamides or amines. For example, Gul et al. (2016) synthesized a series of benzenesulfonamides by starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, demonstrating a versatile approach to introduce various substituents and achieve different derivatives (Gul et al., 2016).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the interactions and reactivity of a compound. Al-Hourani et al. (2016) characterized the crystal structure of a related sulfonamide derivative, providing insights into its molecular geometry and intermolecular interactions, which are pivotal for its biological activity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzenesulfonamides participate in a variety of chemical reactions, including cycloadditions and substitutions, which are essential for their functionalization. The reactivity of such compounds towards Wittig reagents, as explored by Boulos et al. (1991), showcases the potential for creating diverse molecular structures through different chemical reactions (Boulos et al., 1991).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play a significant role in the application of benzenesulfonamides. The work of Mohamed-Ezzat et al. (2023) on the synthesis and structural characterization of a sulfonamide derivative emphasizes the importance of these aspects for understanding the compound's behavior in different environments (Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different classes of reagents, define the functional scope of benzenesulfonamides. Studies on their inhibition potency against enzymes, such as carbonic anhydrases, illustrate the biochemical significance of these compounds, offering a window into their mechanism of action and potential therapeutic uses (Eldehna et al., 2017).
特性
IUPAC Name |
2,4,6-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-8-11(2)15(12(3)9-10)20(18,19)16-13-4-6-14(17)7-5-13/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOXXRLVRPXALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=CC(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5658785.png)
![(4aS*,7aR*)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5658787.png)
![N-{(3R*,4S*)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5658793.png)

![5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5658798.png)

![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B5658818.png)
![2-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5658823.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5658834.png)

![2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione](/img/structure/B5658838.png)
![4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5658843.png)
![4-[(dimethylamino)methyl]-1-(5,6-dimethylpyrimidin-4-yl)azepan-4-ol](/img/structure/B5658851.png)